molecular formula C32H44N2O6S2 B12803805 Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester CAS No. 88848-50-4

Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester

Cat. No.: B12803805
CAS No.: 88848-50-4
M. Wt: 616.8 g/mol
InChI Key: FEQZRWCLMFZYFZ-UHFFFAOYSA-N
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Description

Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester group, which imparts distinctive chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of hexanoic acid with a suitable reagent to form an activated ester intermediate. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.

    Coupling Reaction: The activated ester intermediate is then reacted with 2,1-phenylenecarbonylimino-3,1-propanediyl dithiol to form the desired ester compound. This step often requires the presence of a base such as triethylamine to facilitate the coupling reaction.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: Utilizing large reactors to carry out the coupling reactions under controlled temperature and pressure conditions.

    Automated Purification: Employing automated chromatography systems for efficient purification.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted esters or amides

Scientific Research Applications

Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithio functionalities. These interactions can modulate various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through thiol-disulfide exchange reactions, affecting their function and stability.

    Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can be compared with other similar compounds, such as:

    Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Similar structure but with different ester groups, leading to variations in chemical reactivity and applications.

    Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diethyl ester:

    Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) dimethyl ester: Smaller ester groups may affect the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific ester and dithio functionalities, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88848-50-4

Molecular Formula

C32H44N2O6S2

Molecular Weight

616.8 g/mol

IUPAC Name

3-[[2-[[2-(3-hexanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexanoate

InChI

InChI=1S/C32H44N2O6S2/c1-3-5-7-19-29(35)39-23-13-21-33-31(37)25-15-9-11-17-27(25)41-42-28-18-12-10-16-26(28)32(38)34-22-14-24-40-30(36)20-8-6-4-2/h9-12,15-18H,3-8,13-14,19-24H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

FEQZRWCLMFZYFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCC

Origin of Product

United States

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